molecular formula C10H17ClN4 B8412296 2-Amino-4-hexylamino-6-chloropyrimidine CAS No. 30182-25-3

2-Amino-4-hexylamino-6-chloropyrimidine

Cat. No. B8412296
Key on ui cas rn: 30182-25-3
M. Wt: 228.72 g/mol
InChI Key: HJYAXTKUKFJWBB-UHFFFAOYSA-N
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Patent
US06291468B1

Procedure details

50 g of 2-amino-4,6-dichloropyrimidine were suspended in 350 ml of absolute ethanol in a reactor. 181.5 ml of hexylamine (reagent A) were added in a single portion and the mixture was refluxed for 3 h. The medium was evaporated under vacuum. The oil obtained was taken up in 600 ml of water with stirring for 1 h, 30 min. The precipitate was filtered off, washed and dried in a heated desiccator. 43.5 g of the expected compound were thus obtained, for a yield of 62%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
181.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[CH2:10]([NH2:16])[CH2:11][CH2:12][CH2:13][CH2:14][CH3:15]>C(O)C.O>[NH2:1][C:2]1[N:3]=[C:4]([NH:16][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH3:15])[CH:5]=[C:6]([Cl:8])[N:7]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
181.5 mL
Type
reactant
Smiles
C(CCCCC)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)N
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 1 h, 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The medium was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The oil obtained
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried in a heated desiccator

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NC1=NC(=CC(=N1)NCCCCCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 43.5 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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